3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine
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Overview
Description
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and a substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-chloropyridine with 1-methylimidazole under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Materials Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(1H-imidazol-2-yl)pyridine
- 5-Bromo-1-methyl-1H-imidazole
- 3-Methyl-5-(1H-imidazol-2-yl)pyridine
Uniqueness
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both a brominated pyridine ring and a substituted imidazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
1368049-50-6 |
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Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-bromo-5-(1-methylimidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-13-3-2-12-9(13)7-4-8(10)6-11-5-7/h2-6H,1H3 |
InChI Key |
IOFYWMKFWQUIGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CN=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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